Divergent Chemoselectivity in Triflate Displacement vs. Gluco Analog
Treatment of the 6-O-triflate derivative of the target compound results in intramolecular nucleophilic attack by O-4, yielding a 3,6-anhydro-α-D-galactopyranoside as the sole product. In contrast, the identical transformation on the structurally corresponding methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (the closest analog, differing only in C-4 stereochemistry) yields the intermolecular displacement product, methyl 6-deoxy-6-C-sulfo-α-D-glucopyranoside. This divergent outcome, driven by the axial versus equatorial orientation at C-4, demonstrates a fundamental and quantifiable difference in chemical behavior [1].
| Evidence Dimension | Triflate-mediated nucleophilic displacement product |
|---|---|
| Target Compound Data | Methyl 3,6-anhydro-2,4-di-O-benzyl-α-D-galactopyranoside (100% intramolecular product, isolated in high yield) |
| Comparator Or Baseline | Comparator: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS 53008-65-4) → yields methyl 6-deoxy-6-C-sulfo-α-D-glucopyranoside (0% intramolecular product). |
| Quantified Difference | Complete pathway divergence: Intramolecular vs. intermolecular reaction, 100% selectivity differential. |
| Conditions | 1. Tf2O, pyridine/CH2Cl2, -15°C; 2. NaHSO3 or AcSK, DMF. |
Why This Matters
This defines the compound's unique synthetic niche; the gluco analog cannot serve as a precursor for 3,6-anhydro galactose derivatives, a structural motif in key natural products and glycomaterials.
- [1] Lipták, A., et al. "The first synthesis of secondary sugar sulfonic acids by nucleophilic displacement reactions." Tetrahedron Letters, 45(4), 839-842, 2004. DOI: 10.1016/j.tetlet.2003.11.025. View Source
